![molecular formula C15H20FNO2S B6058937 2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6058937.png)
2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine
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Overview
Description
2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is classified as a morpholine derivative and has been found to exhibit promising results in a variety of biochemical and physiological studies.
Mechanism of Action
The exact mechanism of action of 2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine is not yet fully understood. However, it has been hypothesized that this compound may exert its therapeutic effects through the inhibition of specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine has been found to exhibit a variety of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells in vitro, as well as exhibit dopamine D2 receptor antagonism in vivo. Additionally, this compound has been found to exhibit antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine in lab experiments is its potential therapeutic properties. This compound has been found to exhibit promising results in a variety of scientific research studies, making it a potentially useful tool in the development of new therapeutic agents. However, one limitation of using this compound in lab experiments is its relatively limited availability and high cost.
Future Directions
There are several future directions for research on 2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine. One potential direction is the further investigation of this compound's potential as an anticancer agent, particularly in vivo studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of more efficient and cost-effective synthesis methods for this compound could lead to increased availability and further research opportunities.
Synthesis Methods
The synthesis of 2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine involves the reaction of 3-fluorobenzylamine and 3-(methylthio)propanoyl chloride in the presence of triethylamine and morpholine. The reaction takes place in anhydrous dichloromethane at room temperature and yields the desired compound in good to excellent yields.
Scientific Research Applications
2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine has been found to exhibit potential therapeutic properties in a variety of scientific research studies. This compound has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an antipsychotic agent, as it has been found to exhibit dopamine D2 receptor antagonism in vivo.
properties
IUPAC Name |
1-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-3-methylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c1-20-8-5-15(18)17-6-7-19-14(11-17)10-12-3-2-4-13(16)9-12/h2-4,9,14H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCWVGVFCKFUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCOC(C1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine |
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